molecular formula C13H16N2O3 B14111078 3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid

3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid

Cat. No.: B14111078
M. Wt: 248.28 g/mol
InChI Key: RMHPTZWKWWDVEZ-UHFFFAOYSA-N
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Description

3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a dimethyl-propionylamino group and an acrylic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions Analysis

3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyridine ring or the acrylic acid moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential use as a therapeutic agent. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid can be compared with other similar compounds, such as 3-(2,2-Dimethyl-Propionylamino)-3-Phenyl-Propionic Acid and 2-(2,2-Dimethyl-Propionylamino)-Nicotinic Acid . These compounds share similar structural features, such as the presence of a dimethyl-propionylamino group, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)12(18)15-10-6-7-14-8-9(10)4-5-11(16)17/h4-8H,1-3H3,(H,16,17)(H,14,15,18)

InChI Key

RMHPTZWKWWDVEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C=CC(=O)O

Origin of Product

United States

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